N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide
Description
N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a hybrid molecule combining benzo[d]thiazole and thiazole moieties linked via an acetamide bridge. This compound is structurally analogous to multitarget ligands investigated for kinase inhibition and neurodegenerative disease applications, leveraging thiazole-based pharmacophores for biological activity .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c1-11-3-2-4-15-17(11)27-19(31-15)26-16(28)9-13-10-30-18(25-13)24-12-5-7-14(8-6-12)29-20(21,22)23/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAULBRIGNQWJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be summarized by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 438.52 g/mol
This compound has been studied for its interactions with various biological targets. Notably, it has shown potential as an inhibitor of certain kinases involved in cancer progression, similar to other compounds in its class.
Anticancer Activity
Recent studies have highlighted the anticancer properties of the compound. For instance, derivatives containing the benzothiazole moiety have demonstrated cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for various derivatives:
The compound exhibited significant cytotoxicity with IC50 values ranging from 3.58 to 15.36 μM across different cancer cell lines, indicating its potential as a therapeutic agent against cancer.
The mechanisms underlying the anticancer activity include:
- Inhibition of Kinases : The compound has been shown to inhibit BRAF and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis rates in cancer cells, as evidenced by flow cytometry analysis showing a rise from 0.89% to 37.83% in apoptotic cells after treatment with compound 4f for 24 hours .
- Cell Cycle Arrest : The compound causes G2-M and S-phase arrest in the cell cycle, further contributing to its anticancer effects.
Case Studies
In a notable case study involving the synthesis and evaluation of benzothiazole derivatives, compounds similar to this compound were tested for their efficacy against various cancer types. The findings illustrated that these compounds not only inhibited cell proliferation but also demonstrated selectivity towards cancerous cells over normal cells, suggesting a favorable safety profile .
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Table 3: Spectral and Analytical Data
- IR/NMR : The acetamide C=O stretch (~1660–1682 cm⁻¹) and aromatic proton signals are consistent across analogues .
- Mass Spectrometry : ESI-MS data (e.g., m/z 564.2 for 10h) confirm molecular integrity in trifluoromethoxy-containing derivatives .
Structure-Activity Relationships (SAR)
- 4-Methyl Substitution: Enhances lipophilicity and antimicrobial potency (e.g., 107b vs. non-methylated analogues) .
- Trifluoromethoxy Group : Improves metabolic stability and target affinity compared to methoxy or nitro groups (see vs. 8) .
- Acetamide Linker : Critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
